molecular formula C13H16ClF3N2 B6362393 1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine CAS No. 1240573-35-6

1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine

Cat. No.: B6362393
CAS No.: 1240573-35-6
M. Wt: 292.73 g/mol
InChI Key: YCBXPEKBHCIVSZ-UHFFFAOYSA-N
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Description

1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine is a chemical compound characterized by its complex structure, which includes a piperazine ring substituted with a chlorinated and trifluoromethylated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-(trifluoromethyl)benzyl chloride and 2-methylpiperazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Catalysts and Reagents: A base such as potassium carbonate or sodium hydroxide is often used to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-chloro-3-(trifluoromethyl)benzyl chloride is added to a solution of 2-methylpiperazine in the chosen solvent, followed by the addition of the base. The mixture is then heated under reflux for several hours until the reaction is complete.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorinated phenyl group.

    Oxidation and Reduction: The piperazine ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Substitution Reactions: The trifluoromethyl group can be involved in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Solvents: Organic solvents such as dichloromethane, toluene, or ethanol are frequently used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can lead to the formation of N-oxides, while reduction can yield various hydrogenated derivatives.

Scientific Research Applications

1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine has several applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential activity as central nervous system agents.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

    1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}piperazine: Lacks the methyl group on the piperazine ring.

    1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-ethylpiperazine: Contains an ethyl group instead of a methyl group on the piperazine ring.

    1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2,3-dimethylpiperazine: Has two methyl groups on the piperazine ring.

Uniqueness: The presence of both the chlorinated and trifluoromethylated phenyl group, along with the methyl substitution on the piperazine ring, gives 1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine unique chemical properties

Properties

IUPAC Name

1-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClF3N2/c1-9-7-18-4-5-19(9)8-10-2-3-12(14)11(6-10)13(15,16)17/h2-3,6,9,18H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBXPEKBHCIVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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